molecular formula C11H10N2O2S B038076 Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 115174-39-5

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No. B038076
M. Wt: 234.28 g/mol
InChI Key: FKNMSTRVGQEASS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the reaction of diketones with sulfuryl chloride and thiourea, leading to various carboxylate compounds. For example, the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate highlights a method that may be analogous to synthesizing compounds like methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (Žugelj et al., 2009).

Molecular Structure Analysis

Experimental and theoretical investigations into the molecular and electronic structure of similar thiazole compounds reveal detailed insights into their geometry, vibrational frequencies, and electronic properties. For instance, a study on 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine provides comprehensive data on molecular geometry through X-ray diffraction and various spectroscopic methods (Özdemir et al., 2009).

Chemical Reactions and Properties

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate's reactivity is largely defined by its functional groups, allowing for a range of chemical transformations. Studies on similar molecules, like the synthesis and characterization of substituted thiazole-5-carboxaldehydes, demonstrate the potential chemical pathways and reactivity patterns these compounds can undergo (Thumar & Patel, 2009).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior and applications of thiazole derivatives. Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related studies provide insights into the crystallography and hydrogen bonding patterns, which can be reflective of the physical characteristics of methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity, of thiazole compounds are influenced by their molecular structure. Research on the synthesis, antimicrobial activity, and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives offers valuable information on the chemical behavior and potential applications of these compounds (Nural et al., 2018).

Scientific Research Applications

1. Antimicrobial Application

  • Summary of Application: 2-Aminothiazoles, including Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, are significant organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed. Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .
  • Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively. Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively .

2. Antioxidant Application

  • Summary of Application: The 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one scaffold was synthesized by a diazo-coupling reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-aminothiazole and ferric hydrogen sulfate .
  • Methods of Application: The synthesized thiazole scaffolds were assessed for an antioxidant effect .
  • Results: Among the synthesized compounds, Cu(II) Co(II) and Ni(II) complexes indicated antioxidant effects .

3. Antifungal Application

  • Summary of Application: Some 2-aminothiazole-4-carboxylate derivatives have shown significant antifungal potential. For instance, one of the synthesized compounds showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm, which is more in comparison to the reference drug nystatin with a zone of inhibition of 19.1 mm .
  • Methods of Application: The antifungal activity was evaluated by measuring the zone of inhibition .
  • Results: Candida albicans (ATCC 60387) showed maximum sensitivity to one of the compounds with a zone of inhibition 20.0 mm .

4. Anti-HIV Application

  • Summary of Application: Thiazoles, including 2-aminothiazole derivatives, have been found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
  • Methods of Application: The specific methods of application for this use case are not detailed in the source .
  • Results: The specific results or outcomes for this use case are not detailed in the source .

5. Antitumor and Cytotoxic Application

  • Summary of Application: Thiazoles, including 2-aminothiazole derivatives, have been found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug .
  • Methods of Application: The specific methods of application for this use case are not detailed in the source .
  • Results: The specific results or outcomes for this use case are not detailed in the source .

6. Anti-Inflammatory & Analgesic Application

  • Summary of Application: 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-inflammatory & analgesic agents .
  • Methods of Application: The specific methods of application for this use case are not detailed in the source .
  • Results: The specific results or outcomes for this use case are not detailed in the source .

properties

IUPAC Name

methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNMSTRVGQEASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349820
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

CAS RN

115174-39-5, 80625-18-9
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

prepared by reaction of 3-chloro-3-phenyl-2-oxo-propionic acid methyl ester with thiourea. LC-MS: tR=0.77 min; [M+H]+=235.
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